N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide is a chemical compound with a complex structure that includes a benzothiazole ring and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with naphthalene-1-acetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide.
Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylamine.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide can be compared with other benzothiazole derivatives, such as:
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide
These compounds share similar structural features but differ in their substituents and overall properties. The uniqueness of this compound lies in its combination of the benzothiazole and naphthalene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-24-15-9-10-17-18(12-15)25-20(21-17)22-19(23)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYFOWYLNWXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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